4,10-bis(3,4-dimethylphenyl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone
Description
This compound belongs to a class of tetracyclic diazatetrone derivatives characterized by a rigid polycyclic framework substituted with aryl groups. Its core structure comprises a fused bicyclic system with four ketone groups (tetrone) and two nitrogen atoms at positions 4 and 10. The substituents at these positions are 3,4-dimethylphenyl groups, which introduce steric bulk and moderate electron-donating effects due to the methyl groups. mass 606.634 ) suggest that the dimethylphenyl variant would have a lower molecular weight (~C₃₀H₂₈N₂O₄, estimated mass ~504 g/mol) due to the absence of benzoyl groups.
Properties
IUPAC Name |
4,10-bis(3,4-dimethylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-13-5-7-17(11-15(13)3)29-25(31)21-19-9-10-20(22(21)26(29)32)24-23(19)27(33)30(28(24)34)18-8-6-14(2)16(4)12-18/h5-12,19-24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPRHHKWUGQZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,10-bis(3,4-dimethylphenyl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula for this compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.
Structural Characteristics
The compound features a tetracyclic structure characterized by:
- Two carbonyl groups (C=O) contributing to its diketone classification.
- Nitrogen atoms integrated into the cyclic framework, classifying it as a diazatetracyclo compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The synthesis can be adapted based on available precursor materials that provide necessary functional groups and structural features.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through its reactive functional groups. The presence of diketone functionalities allows for potential interactions with nucleophiles in biological systems.
Research Findings
Recent studies have indicated various biological activities associated with similar tetracyclic compounds:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation through apoptosis induction.
- Antimicrobial Properties : Compounds within this class have demonstrated effectiveness against a range of bacterial strains.
- Enzyme Inhibition : Certain analogs have been identified as inhibitors of key enzymes involved in metabolic pathways.
Case Study 1: Anticancer Activity
A study conducted on a related compound demonstrated that it inhibited the growth of human cancer cell lines by inducing apoptosis via the mitochondrial pathway. The study utilized various concentrations to determine the IC50 value, which was found to be effective at low micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties showed that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C33H34N2O6 |
| Molecular Weight | 554.6 g/mol |
| Biological Activities | Anticancer, Antimicrobial |
| Mechanism of Action | Enzyme inhibition; apoptosis induction |
| Synthesis Method | Multi-step organic reactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations
4,10-bis(3-benzoylphenyl)-4,10-diazatetracyclo[...]tetrone
- Molecular Formula : C₃₈H₂₆N₂O₆
- Average Mass : 606.634
- Key Features: Benzoylphenyl substituents introduce strong electron-withdrawing effects and extended π-conjugation. Higher polarity compared to dimethylphenyl analogs, likely enhancing solubility in polar solvents (e.g., DMSO or acetone). Potential applications in photophysical materials due to benzoyl groups’ UV absorption properties .
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one
- Molecular Formula: Not explicitly stated, but sulfur atoms replace two carbons in the core structure.
- Key Features :
Structural and Functional Contrasts
Research Findings and Implications
- Synthetic Challenges : The benzoylphenyl analog’s synthesis likely requires Friedel-Crafts acylation steps, whereas the target compound’s dimethylphenyl groups may be introduced via Ullmann or Buchwald-Hartwig couplings .
- Spectroscopic Differentiation : IR and NMR spectra would distinguish these compounds:
- Thermal Stability : The rigid tetracyclic core ensures high thermal stability (>300°C) across analogs, but benzoyl-substituted derivatives may exhibit lower decomposition temperatures due to ketone lability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
